molecular formula C9H14ClN B1236934 2,4,6-Trimethylaniline hydrochloride CAS No. 6334-11-8

2,4,6-Trimethylaniline hydrochloride

Cat. No. B1236934
CAS RN: 6334-11-8
M. Wt: 171.67 g/mol
InChI Key: WUYJXWRFOUCHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trimethylaniline hydrochloride, also known as 2,4,6-Trimethylaniline hydrochloride, is a useful research compound. Its molecular formula is C9H14ClN and its molecular weight is 171.67 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4,6-Trimethylaniline hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4,6-Trimethylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trimethylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6334-11-8

Product Name

2,4,6-Trimethylaniline hydrochloride

Molecular Formula

C9H14ClN

Molecular Weight

171.67 g/mol

IUPAC Name

2,4,6-trimethylaniline;hydrochloride

InChI

InChI=1S/C9H13N.ClH/c1-6-4-7(2)9(10)8(3)5-6;/h4-5H,10H2,1-3H3;1H

InChI Key

WUYJXWRFOUCHEB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)N)C.Cl

Canonical SMILES

CC1=CC(=C(C(=C1)C)N)C.Cl

Other CAS RN

6334-11-8

Pictograms

Irritant; Health Hazard

synonyms

2,4,6-trimethylaniline
2,4,6-trimethylaniline hydrochloride
mesidine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

32.75 g (0.155 moles) of N-(β-chloropropyl)-2,4,6-trimethyl-aniline, prepared as indicated in point (b) above, are reacted with 41.8 g (0.31 moles) of 2,4,6-trimethylaniline in the presence of 1.0 g (6 mmoles) of potassium iodide as described in Example 3, Method (b), point (b). The resulting mixture is admixed with 50 ml of diethyl ether, the separated precipitate is filtered off, washed with diethyl ether and dried. 24.8 g (46.6%) of 2,4,6-trimethylaniline hydrochloride are obtained. The filtrate is acidified with isopropanolic hydrochloric acid (acid content: about 15 g/100 ml), and the resulting mixture is maintained at 0° to +5° for 2 hours. The separated precipitate is filtered off, washed with cold isopropanol, and dried. 50.3 g (84.8%) of 1,2-bis(2',4',6'-trimethylphenyl-amino)-propane dihydrochloride are obtained; m.p.: 172°-173° C. The base is liberated from this salt as described in Example 3, Method (b), point (b), and is separated from the reaction mixture by chloroform extraction.
Name
N-(β-chloropropyl)-2,4,6-trimethyl-aniline
Quantity
32.75 g
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41.8 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Three
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 2,4,6-trimethyl-phenylamine (13.5 g, 100 mmol) in diethyl ether (50 mL) was added to a vigorously stirred solution of hydrogen chloride in diethyl ether (1.0 M, 100 mL, 100 mmol) at 0° C., followed by stirring at room temperature for 30 minutes. Removal of the solvent under reduced pressure afforded 2,4,6-trimethyl-phenylamine hydrochloride as an off-white solid (17.2 g, 100%), which was suspended in ethanol (100 mL) and treated with cyanamid (5.0 g, 120 mmol). The resulting solution was heated to reflux for 43 hours and then concentrated under reduced pressure. The viscous residue so obtained was triturated with diethyl ether (2×100 mL) to afford the guanidine hydrochloride IV as an hygroscopic, light brown foam (22 g, 100%; ESIMS m/z (M+H)=178).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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